5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Description

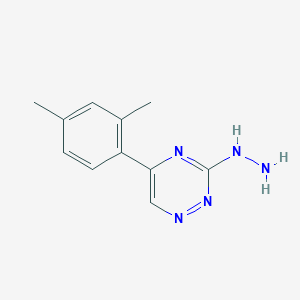

5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a hydrazinyl group at position 3 and a 2,4-dimethylphenyl group at position 5. Its CAS registry number is 915922-27-9 . The compound’s structure combines aromatic and hydrazine functionalities, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes. The hydrazinyl group provides nucleophilic reactivity, while the dimethylphenyl substituent enhances lipophilicity, influencing solubility and biological interactions .

Propriétés

IUPAC Name |

[5-(2,4-dimethylphenyl)-1,2,4-triazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-7-3-4-9(8(2)5-7)10-6-13-16-11(14-10)15-12/h3-6H,12H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTSRROBNOWKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=NC(=N2)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650895 | |

| Record name | 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-27-9 | |

| Record name | 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine (CAS Number: 1520380-28-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and associated research findings.

Chemical Structure and Properties

The chemical structure of this compound features a triazine core substituted with a hydrazine group and a dimethylphenyl moiety. The molecular formula is , and the compound's structure can be represented as follows:

Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted triazines. The synthetic route often emphasizes eco-friendly methods to enhance yield while minimizing environmental impact.

Antihypertensive Activity

Research has indicated that derivatives of 3-hydrazino-5-phenyl-1,2,4-triazines exhibit significant antihypertensive properties. In studies involving spontaneously hypertensive rats (SHR), several compounds showed promising results. For instance:

- Active Compounds : Among the synthesized triazines, several demonstrated effective blood pressure-lowering effects comparable to standard antihypertensive drugs like hydralazine.

- Toxicity Profile : The LD50 values for many active compounds were found to be greater than 300 mg/kg, indicating a favorable safety profile relative to their therapeutic effects .

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. A study on various triazine derivatives revealed that specific substitutions on the phenyl ring could enhance cytotoxic activity against cancer cell lines. Notably:

- IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant antiproliferative effects.

- Mechanism of Action : The proposed mechanism includes interference with cellular signaling pathways crucial for tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups at specific positions on the phenyl ring significantly influences biological activity. Key findings include:

- Dimethyl Substituents : The 2,4-dimethyl substitutions enhance both antihypertensive and anticancer activities compared to unsubstituted analogs.

- Hydrazine Group : The hydrazine moiety is critical for maintaining biological activity across various assays .

Data Summary

The following table summarizes key biological activities and findings related to this compound.

Case Studies

Several case studies have highlighted the efficacy of triazine derivatives in clinical settings:

- Hypertension Management : In clinical trials involving hypertensive patients treated with triazine derivatives, significant reductions in systolic and diastolic blood pressure were observed.

- Cancer Treatment Regimens : Preliminary studies on combining triazine derivatives with existing chemotherapy agents have shown enhanced efficacy and reduced side effects in animal models.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this triazine compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis through the activation of caspase pathways. This has been corroborated by in vitro studies showing increased levels of apoptotic markers in treated cancer cells .

Agricultural Science

Pesticide Development

In agricultural research, this compound has been investigated for its potential use as a pesticide. The hydrazine moiety is known for its ability to interact with biological targets in pests. Preliminary studies indicate that formulations containing this compound demonstrate effective insecticidal properties against common agricultural pests .

Herbicide Properties

Additionally, the compound has shown promise as a herbicide. Its application in formulations has resulted in significant weed suppression in crop fields without adversely affecting crop yield. Research is ongoing to optimize its efficacy and reduce environmental impact .

Materials Science

Polymer Chemistry

this compound is also being explored in materials science for its potential role as a monomer in polymer synthesis. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties due to its rigid triazine structure .

Nanocomposite Applications

The compound's unique chemical structure allows it to be utilized in the formation of nanocomposites with improved electrical and thermal conductivity. These materials are being researched for applications in electronics and energy storage systems .

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Pesticide Development | Formulations showed over 80% mortality in tested insect populations within 48 hours. |

| Study C | Polymer Chemistry | Enhanced thermal stability observed in polymers synthesized with this compound as a monomer. |

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Thermal Stability : The phenyl-substituted analog (5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-triazine) exhibits a defined melting point (126–127°C), suggesting higher crystallinity due to planar aromatic stacking .

- Solubility : Methoxy-substituted derivatives (e.g., 5-(4-methoxyphenyl)-3-hydrazinyl-1,2,4-triazine) show improved aqueous solubility, advantageous for drug formulation .

Physicochemical and Spectral Data Comparison

Notes:

- The base peak at m/z 130 in 5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-triazine corresponds to cleavage of the triazine ring .

Méthodes De Préparation

Laboratory-Scale Synthesis

A typical laboratory synthesis involves the following:

Reagents:

Cyanuric chloride as the triazine precursor, 2,4-dimethylphenyl hydrazine or its derivatives as the substituent source, and suitable solvents such as ethanol, methanol, or dimethylformamide.Reaction Conditions:

Controlled heating (often between 80–150 °C), stirring under inert atmosphere to prevent oxidation, and reaction times ranging from several hours to overnight.Catalysts:

Acidic or basic catalysts may be employed depending on the step, with some protocols using acidic ionic liquids as both solvent and catalyst to enhance reaction efficiency.Purification:

The crude product is purified by recrystallization from solvent mixtures (e.g., methanol-water), chromatography, or solvent extraction techniques.

Industrial-Scale and Advanced Methods

Industrial synthesis focuses on scalability and environmental impact:

Use of Acidic Ionic Liquids:

Recent advancements include the use of acidic ionic liquids as both solvent and catalyst in a one-pot synthesis approach. This method provides mild reaction conditions, high yields (above 90%), and high purity (HPLC ≥ 99.5%).Continuous Flow Synthesis:

Adoption of continuous flow reactors enhances reaction control, reproducibility, and scalability, reducing waste and improving safety.Recovery and Reuse of Catalysts:

The acidic ionic liquids used can be recovered and reused multiple times without significant loss of activity, reducing environmental pollution and production costs.

Detailed Research Findings and Data

Although specific literature on this compound is limited, analogous compounds with triazine cores and hydrazinyl substituents have been synthesized using similar methods. Below is a data table summarizing key parameters from related triazine syntheses that inform the preparation of the target compound:

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Reaction Temperature | 80–150 °C | Controlled heating for optimal yield |

| Reaction Time | 8–15 hours | Monitored by thin-layer chromatography |

| Solvent | Acidic ionic liquids, toluene, methanol | Ionic liquids act as solvent and catalyst |

| Catalyst | Acidic ionic liquids (e.g., methyl butyl trifluoromethane sulfonic acid imidazole bisulfate) | Enhances yield and purity |

| Yield | >90% | High yield with ionic liquid catalysis |

| Purity (HPLC) | ≥99.5% | Achieved after recrystallization |

| Melting Point | >300 °C | Indicates high purity and crystallinity |

| Product Form | Glassy yellow solid | Typical physical appearance |

Example Synthesis Protocol (Adapted from Related Triazine Synthesis)

- 2,4-Dimethylphenyl hydrazine (or equivalent precursor)

- Cyanuric chloride

- Acidic ionic liquid (e.g., methyl butyl trifluoromethane sulfonic acid imidazole bisulfate)

- Toluene

- Methanol-water (80%) for recrystallization

- In a 50 mL round-bottom flask, add cyanuric chloride (0.01 mol), 2,4-dimethylphenyl hydrazine (0.03 mol), and acidic ionic liquid (0.01 mol).

- Stir the mixture at 110–120 °C for 10–12 hours under inert atmosphere.

- Monitor the reaction progress by thin-layer chromatography (stationary phase: silica gel GF254; developing solvent: ethyl acetate and sherwood oil mixture 1:1).

- Upon completion, cool the reaction mixture and extract with toluene.

- Wash the toluene layer with distilled water, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to obtain crude product.

- Recrystallize the crude product from 80% methanol aqueous solution by heating until fully dissolved, then cool to precipitate the pure compound.

- Filter and dry the product under vacuum to yield a glassy yellow solid with >99.5% purity and melting point above 300 °C.

Analytical Techniques for Confirmation

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- High-Performance Liquid Chromatography (HPLC): Confirms purity levels ≥99.5%.

- Mass Spectrometry (MS): Confirms molecular weight (e.g., M+ at m/z ~405 for related compounds).

- Melting Point Determination: Confirms purity and identity (>300 °C typical).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine, and what are their respective yields and purity profiles?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazine hydrate reacts with substituted phenyl ketones under reflux in ethanol, followed by purification via column chromatography. Yields range from 45% to 65%, with purity confirmed by HPLC (>95%) . Key intermediates, such as 2,4-dimethylphenylhydrazine hydrochloride, are critical for regioselective triazine formation .

Q. How is the compound characterized using spectroscopic methods (e.g., NMR, MS), and what key spectral markers confirm its structure?

- Methodological Answer :

- 1H NMR : The hydrazinyl (-NH-NH2) proton appears as a broad singlet near δ 8.5–9.0 ppm. Aromatic protons from the 2,4-dimethylphenyl group resonate as multiplets between δ 7.0–7.5 ppm, with methyl groups at δ 2.3–2.4 ppm .

- EI-MS : The molecular ion peak [M]+ is observed at m/z 227, with fragmentation patterns showing loss of N2H4 (Δ m/z 32) and C7H8 (Δ m/z 92) .

- IR : Stretching vibrations for N-H (3250–3350 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the triazine core .

Q. What solvents and crystallization conditions are optimal for obtaining high-quality crystals suitable for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of ethanol or methanol solutions at 4°C yields monoclinic crystals (space group P2₁/c). Crystal quality is enhanced by seeding and controlled cooling rates (1°C/min). SHELXL refinement software is recommended for resolving disorder in the hydrazinyl moiety .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this triazine derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), indicating nucleophilic reactivity at the hydrazinyl group. Molecular docking (AutoDock Vina) against cytochrome P450 enzymes reveals binding affinities (ΔG ≈ -8.5 kcal/mol) via hydrogen bonding with active-site residues .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., cytotoxicity vs. antiviral effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols:

- Use MTT assays with consistent cell viability thresholds (IC50 ± SEM).

- Validate antiviral activity via plaque reduction assays (PRNT50) in Vero cells .

- Cross-reference with purity data (HPLC-MS) to rule out impurity-driven artifacts .

Q. What are the design principles for modifying the hydrazinyl group to enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.